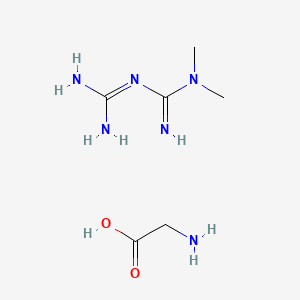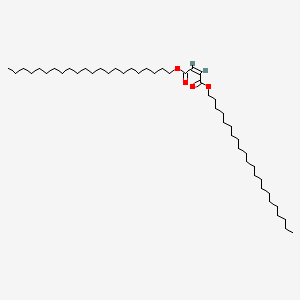
Behenyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didocosyl (Z)-but-2-enedioate is an organic compound that belongs to the class of esters It is characterized by a long hydrocarbon chain (didocosyl group) attached to a but-2-enedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Behenyl maleate typically involves the esterification of didocosanol with but-2-enedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Didocosyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Didocosyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be utilized in the study of lipid metabolism and as a component in the formulation of lipid-based drug delivery systems.
Industry: Didocosyl (Z)-but-2-enedioate is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Behenyl maleate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester group can undergo hydrolysis by esterases, releasing the active components that exert biological effects. The molecular targets and pathways involved include lipid metabolism enzymes and membrane-associated proteins.
Comparison with Similar Compounds
Similar Compounds
- Didocosyl butanoate
- Didocosyl hexanoate
- Didocosyl octanoate
Comparison
Didocosyl (Z)-but-2-enedioate is unique due to the presence of the (Z)-but-2-enedioate moiety, which imparts distinct chemical properties compared to other didocosyl esters. For instance, the (Z)-configuration can influence the compound’s reactivity and interaction with biological systems. In contrast, didocosyl butanoate, hexanoate, and octanoate have different chain lengths and saturation levels, leading to variations in their physical and chemical behavior.
Properties
Molecular Formula |
C48H92O4 |
|---|---|
Molecular Weight |
733.2 g/mol |
IUPAC Name |
didocosyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43- |
InChI Key |
STDUJGRYOCDXBT-HFDYVGAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


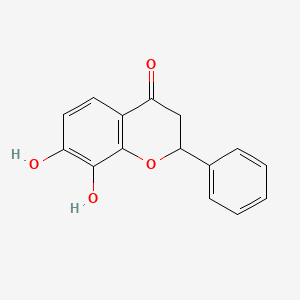
![2-Chloro-1-(2,2-dimethyl-2H-benzo[B][1,4]thiazin-4(3H)-YL)ethanone](/img/structure/B1498085.png)
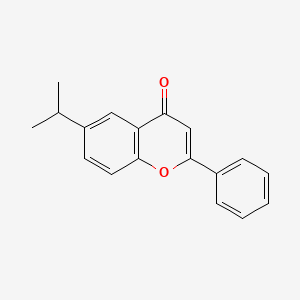

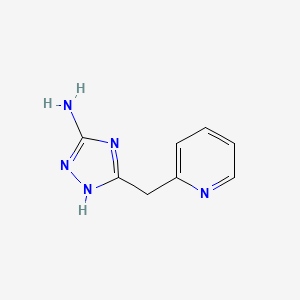
![2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1498090.png)
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1498092.png)
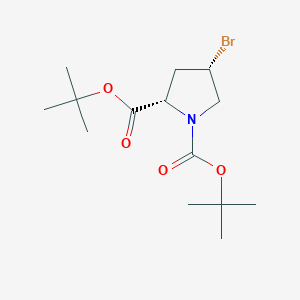
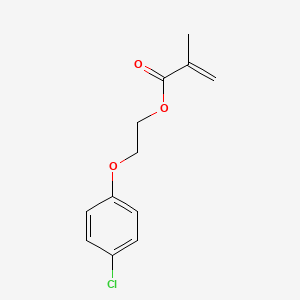
![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)
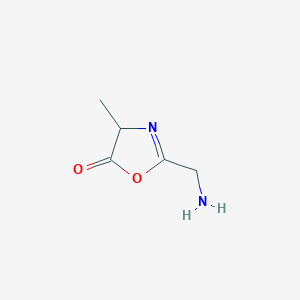
![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B1498115.png)

